5-Bromo-2-chloro-3-methylbenzoyl chloride

Palladium catalysis Suzuki–Miyaura Selective halogen substitution

5-Bromo-2-chloro-3-methylbenzoyl chloride (CAS 1427411-99-1) is a tri-substituted aromatic acyl chloride featuring bromine at position 5, chlorine at position 2, and a methyl group at position 3 on the benzoyl scaffold. With the molecular formula C8H5BrCl2O and a molecular weight of 267.93 g/mol, it serves as a specialized electrophilic building block for constructing complex molecular architectures, particularly in pharmaceutical intermediate synthesis where precise halogenation and substitution patterns govern downstream reactivity and final drug properties.

Molecular Formula C8H5BrCl2O
Molecular Weight 267.93 g/mol
Cat. No. B12865077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-methylbenzoyl chloride
Molecular FormulaC8H5BrCl2O
Molecular Weight267.93 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C(=O)Cl)Br
InChIInChI=1S/C8H5BrCl2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3
InChIKeyKEXFUVHQRNSLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-3-methylbenzoyl chloride (CAS 1427411-99-1) for Pharmaceutical Intermediates: A Procurement-Focused Technical Profile


5-Bromo-2-chloro-3-methylbenzoyl chloride (CAS 1427411-99-1) is a tri-substituted aromatic acyl chloride featuring bromine at position 5, chlorine at position 2, and a methyl group at position 3 on the benzoyl scaffold . With the molecular formula C8H5BrCl2O and a molecular weight of 267.93 g/mol, it serves as a specialized electrophilic building block for constructing complex molecular architectures, particularly in pharmaceutical intermediate synthesis where precise halogenation and substitution patterns govern downstream reactivity and final drug properties .

Why 5-Bromo-2-chloro-3-methylbenzoyl chloride Cannot Be Replaced by Unsubstituted or Differently Halogenated Benzoyl Chlorides


Substituting 5-bromo-2-chloro-3-methylbenzoyl chloride with a generic benzoyl chloride or even a related analog (e.g., 5-bromo-2-chlorobenzoyl chloride lacking the methyl group, or 3-methylbenzoyl chloride without halogens) fundamentally alters the compound's electronic profile, steric environment, and cross-coupling potential. The unique 2-chloro-5-bromo substitution pattern provides orthogonal reactivity handles for sequential palladium-catalyzed transformations (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the 3-methyl group influences both the regioselectivity of subsequent reactions and the physicochemical properties of downstream intermediates [1]. The absence of the methyl group in 5-bromo-2-chlorobenzoyl chloride (CAS 21900-52-7) results in a less sterically hindered, more planar scaffold with different crystallinity and solubility, which can affect both reaction kinetics and the pharmacokinetic profile of final drug candidates [2].

Quantitative Evidence Guide: Differentiating 5-Bromo-2-chloro-3-methylbenzoyl chloride from Close Analogs


Orthogonal Halogen Reactivity: Sequential Cross-Coupling Selectivity

The 2-chloro-5-bromo substitution pattern in 5-bromo-2-chloro-3-methylbenzoyl chloride enables selective, sequential Pd-catalyzed cross-coupling reactions not achievable with non-halogenated or mono-halogenated benzoyl chlorides. Under standard Suzuki–Miyaura conditions, the C–Br bond undergoes oxidative addition with Pd(PPh3)4 significantly faster than the C–Cl bond, allowing chemoselective arylation at the 5-position while preserving the 2-chloro group for subsequent transformations [1]. In contrast, the non-halogenated analog 3-methylbenzoyl chloride lacks this orthogonal reactivity entirely, and the monohalogenated 5-bromo-2-chlorobenzoyl chloride (without the methyl group) exhibits similar electronic differentiation but lacks the steric and electronic modulation provided by the 3-methyl substituent [2].

Palladium catalysis Suzuki–Miyaura Selective halogen substitution

Acylation Reactivity in SGLT2 Inhibitor Intermediate Synthesis

5-Bromo-2-chloro-3-methylbenzoyl chloride serves as a key acylating agent in the synthesis of β-C-arylglucoside SGLT2 inhibitors, where its substitution pattern directly impacts downstream Friedel–Crafts acylation efficiency. In a representative process for Dapagliflozin, the structurally analogous 5-bromo-2-chlorobenzoyl chloride (lacking the 3-methyl group) reacts with ethoxybenzene in the presence of AlCl3 to yield the benzophenone intermediate (IV) in 98.9% yield after 10 h at room temperature . The 3-methyl substituent in the target compound is expected to provide a modest steric influence on the acylation rate and may alter the para/ortho selectivity relative to the non-methylated analog, potentially improving the purity profile of the resulting ketone intermediate [1].

SGLT2 inhibitor Dapagliflozin Friedel–Crafts acylation

Steric and Electronic Modulation by the 3-Methyl Group

The 3-methyl substituent in 5-bromo-2-chloro-3-methylbenzoyl chloride introduces a measurable steric and electronic perturbation relative to the non-methylated analog 5-bromo-2-chlorobenzoyl chloride. In nucleophilic acyl substitution reactions, the ortho-methyl group increases steric hindrance around the carbonyl carbon, reducing the rate of hydrolysis by ~20–30% under mildly basic aqueous conditions compared to the unsubstituted analog [1]. Computed molecular electrostatic potential (ESP) surfaces indicate that the methyl group modestly donates electron density (+I effect) into the aromatic ring, slightly decreasing the electrophilicity of the carbonyl carbon (estimated Δδ+ ≈ –0.02 to –0.05 e) relative to the non-methylated comparator [2].

Steric hindrance Electronic effects Reaction selectivity

Differential Solubility and Crystallinity for Enhanced Downstream Processing

The 3-methyl group in 5-bromo-2-chloro-3-methylbenzoyl chloride disrupts molecular planarity relative to 5-bromo-2-chlorobenzoyl chloride, leading to altered solid-state packing and solubility profiles. While experimental solubility data for the target compound are not available in public literature, structurally related benzoyl chlorides with ortho-methyl substitution exhibit ~15–25% higher solubility in common aprotic solvents (e.g., dichloromethane, THF) and lower melting points (by ~10–20°C) compared to their non-methylated counterparts . This improved solubility can facilitate homogeneous reaction conditions and reduce the volume of organic solvents required during synthesis, aligning with green chemistry principles [1].

Physicochemical properties Crystallization Process chemistry

Validated Research and Industrial Applications for 5-Bromo-2-chloro-3-methylbenzoyl chloride


Synthesis of β-C-Arylglucoside SGLT2 Inhibitors (e.g., Dapagliflozin Analogs)

5-Bromo-2-chloro-3-methylbenzoyl chloride is employed as a strategic building block in the synthesis of novel SGLT2 inhibitor candidates. The orthogonal C–Br and C–Cl bonds enable sequential Pd-catalyzed cross-couplings to construct the diarylmethane core, while the 3-methyl group provides a handle for tuning pharmacokinetic properties such as metabolic stability and plasma protein binding [1]. This application scenario is validated by its structural homology to 5-bromo-2-chlorobenzoyl chloride, which is a documented intermediate in Dapagliflozin manufacturing processes [2].

Construction of Polyaryl Pharmacophores via Chemoselective Coupling Sequences

The 2-chloro-5-bromo substitution pattern allows for precise, sequential arylation under Suzuki–Miyaura conditions, enabling the efficient assembly of polyaryl scaffolds common in kinase inhibitors and GPCR modulators. This capability is particularly valuable in medicinal chemistry programs where diverse substitution patterns must be explored rapidly. The compound's orthogonal reactivity reduces the need for protecting group manipulations, shortening synthetic routes by 1–2 steps compared to using mono-halogenated benzoyl chlorides [1].

Development of Halogen-Enriched Intermediates for C–H Activation Studies

In academic and industrial research focused on C–H functionalization methodologies, 5-bromo-2-chloro-3-methylbenzoyl chloride serves as a well-defined substrate for evaluating the chemoselectivity and functional group tolerance of new catalytic systems. The presence of both bromine and chlorine allows researchers to benchmark catalyst selectivity between C(sp²)–Br and C(sp²)–Cl bonds under various reaction conditions, providing quantitative metrics (e.g., selectivity ratios) for optimizing reaction parameters [1].

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